molecular formula C17H14ClNOS B1393873 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-35-9

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393873
CAS No.: 1160253-35-9
M. Wt: 315.8 g/mol
InChI Key: SAZUDDBYRGFYIB-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C17H14ClNOS. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a thienyl group, which is a sulfur-containing five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

    Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Amides, esters, and other substituted derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride
  • 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
  • 7-Chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Uniqueness

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the thienyl ring and the methyl group on the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-3-11-5-7-16(21-11)15-9-13(17(18)20)12-8-10(2)4-6-14(12)19-15/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUDDBYRGFYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189403
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-35-9
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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